3-Morpholin-4-yl-butyric acid
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Overview
Description
3-Morpholin-4-yl-butyric acid is an organic compound with the molecular formula C8H15NO3 It features a morpholine ring attached to a butyric acid chain
Future Directions
The future directions of 3-Morpholin-4-yl-butyric acid could involve its potential use in the treatment of Parkinson’s disease (PD). Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to PD by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .
Mechanism of Action
- The primary targets of 3-Morpholin-4-yl-butyric acid are phosphoribosylglycinamide formyltransferase 2 (in Escherichia coli strain K12), alpha-xylosidase (also in E. coli K12), and granulysin (in humans) .
- For example, inhibition of phosphoribosylglycinamide formyltransferase 2 disrupts purine biosynthesis, while modulation of alpha-xylosidase influences carbohydrate processing .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-yl-butyric acid typically involves the reaction of morpholine with butyric acid derivatives. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by hydrolysis to yield the desired product . This reaction is usually carried out in a solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholin-4-yl-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-Morpholin-4-yl-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-3-(morpholin-4-yl)propionic acid: Similar structure but with a bromo group, used in different synthetic applications.
3-(N-morpholino)propanesulfonic acid: Another morpholine derivative with different functional groups and applications.
Uniqueness: 3-Morpholin-4-yl-butyric acid is unique due to its specific combination of the morpholine ring and butyric acid chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-morpholin-4-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(6-8(10)11)9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIQQUWARIJQJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607285 |
Source
|
Record name | 3-(Morpholin-4-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767240-85-7 |
Source
|
Record name | 3-(Morpholin-4-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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